2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1,3-diazaspiro[4It is structurally similar to 2-butyl-1,3-diazaspiro[44]non-1-en-4-one , which is known to be an intermediate in the synthesis of Irbesartan , a drug used for treating hypertension. Therefore, it’s plausible that 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one might also interact with similar targets.
Mode of Action
The exact mode of action of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it may share a similar mode of action
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-1,3-diazaspiro[4As an analog of a known intermediate in the synthesis of Irbesartan , it might be involved in similar biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it might exhibit similar effects. More research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of 2-methyl-1,3-diaminopropane with cyclobutanone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: An intermediate in the synthesis of irbesartan, an antihypertensive drug.
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A derivative with enhanced solubility and stability.
Uniqueness
This compound is unique due to its spirocyclic framework, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPOIGMABNTJKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCC2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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